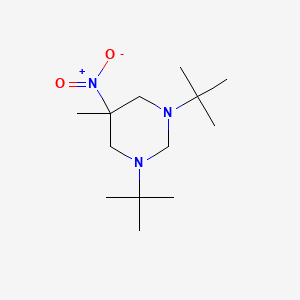
Linkable gefitinib analogue
Overview
Description
The Linkable gefitinib analogue is an analogue of gefitinib where the morpholino group is replaced by NH2 . It has a molecular formula of C18H18ClFN4O2 . This analogue of gefitinib is used in protein-binding studies .
Molecular Structure Analysis
The this compound contains a total of 46 bonds; 28 non-H bonds, 17 multiple bonds, 7 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aromatic), and 2 ethers .
Scientific Research Applications
Linkable gefitinib analogue has been studied extensively in laboratory experiments to determine its efficacy in targeting cancer cells. It has been used in a variety of cell-based assays to test the effects of the drug on tumor cell proliferation, invasion, and migration. It has also been used in animal models to study the drug’s effects on tumor growth and metastasis. Additionally, this compound has been used in clinical trials to evaluate its efficacy in treating NSCLC.
Mechanism of Action
Linkable gefitinib analogue works by targeting the EGFR tyrosine kinase, which is a key regulator of cell proliferation and survival. When the drug binds to the receptor, it inhibits its activity, which leads to the inhibition of cell proliferation and survival. This mechanism of action is similar to that of gefitinib, but it is thought to be more effective due to its increased binding affinity to the receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of tumor cells, induce apoptosis, and reduce the levels of pro-inflammatory cytokines. Additionally, it has been found to reduce the migration and invasion of tumor cells. Furthermore, it has been found to reduce the levels of angiogenic factors, which can inhibit the growth of new blood vessels.
Advantages and Limitations for Lab Experiments
The use of Linkable gefitinib analogue in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of cell-based assays. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not as potent as other EGFR tyrosine kinase inhibitors and can be expensive to synthesize.
Future Directions
There are several potential future directions for the use of Linkable gefitinib analogue. It could be used in combination with other drugs to further enhance its efficacy in targeting cancer cells. Additionally, it could be used in combination with immunotherapies to target tumor cells more effectively. Furthermore, it could be used in combination with other drugs to target other types of cancer, such as breast, ovarian, and colorectal cancer. Finally, it could be used to target other types of diseases, such as autoimmune disorders and neurological diseases.
properties
IUPAC Name |
6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-21)18(23-10-22-15)24-11-3-4-14(20)13(19)7-11/h3-4,7-10H,2,5-6,21H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCUTMPLJMWBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144445 | |
| Record name | 6-(3-Aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
655247-75-9 | |
| Record name | 6-(3-Aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655247-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2,8-Dibromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B3277199.png)